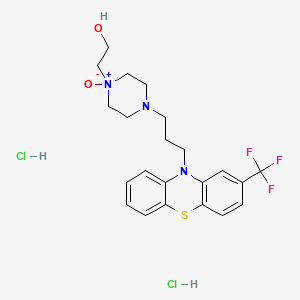
Fluphenazine N1-Oxide Dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluphenazine N1-Oxide Dihydrochloride is a derivative of fluphenazine, a phenothiazine antipsychotic used primarily in the treatment of psychoses. This compound is characterized by its molecular formula C22H26F3N3O2S . 2ClH and a molecular weight of 526.44 . It is known for its role as an impurity reference material in pharmaceutical testing .
Vorbereitungsmethoden
The synthesis of phenazine derivatives, including Fluphenazine N1-Oxide Dihydrochloride, often involves the Wohl–Aue reaction. This method entails the condensation of aromatic nitro compounds and aniline in the presence of a strong base at elevated temperatures . Industrial production methods for such compounds typically involve validated high-performance liquid chromatography (HPLC) procedures to ensure purity and consistency .
Analyse Chemischer Reaktionen
Fluphenazine N1-Oxide Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong bases for condensation reactions and oxidizing agents for the formation of N-oxides . The major products formed from these reactions are typically phenazine derivatives with varying substituents that influence their pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Fluphenazine N1-Oxide Dihydrochloride is utilized in a range of scientific research applications. In chemistry, it serves as a reference standard for analytical development and method validation . In biology and medicine, it is used to study the pharmacokinetics and pharmacodynamics of phenothiazine derivatives . Additionally, its role as an impurity reference material makes it valuable in the pharmaceutical industry for stability and release testing .
Wirkmechanismus
The mechanism of action of Fluphenazine N1-Oxide Dihydrochloride involves the blockade of postsynaptic mesolimbic dopaminergic D1 and D2 receptors in the brain . This action depresses the release of hypothalamic and hypophyseal hormones and affects the reticular activating system, influencing basal metabolism, body temperature, wakefulness, vasomotor tone, and emesis .
Vergleich Mit ähnlichen Verbindungen
Fluphenazine N1-Oxide Dihydrochloride can be compared to other phenothiazine derivatives such as chlorpromazine and trifluoperazine. While all these compounds share a similar core structure and mechanism of action, this compound is unique due to its specific N-oxide functional group, which may influence its pharmacological profile and stability .
Similar Compounds
- Chlorpromazine
- Trifluoperazine
- Perphenazine
- Thioridazine
These compounds are also phenothiazine derivatives used in the treatment of psychoses, each with unique substituents that affect their pharmacological properties .
Eigenschaften
Molekularformel |
C22H28Cl2F3N3O2S |
|---|---|
Molekulargewicht |
526.4 g/mol |
IUPAC-Name |
2-[1-oxido-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-ium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C22H26F3N3O2S.2ClH/c23-22(24,25)17-6-7-21-19(16-17)27(18-4-1-2-5-20(18)31-21)9-3-8-26-10-12-28(30,13-11-26)14-15-29;;/h1-2,4-7,16,29H,3,8-15H2;2*1H |
InChI-Schlüssel |
SPPACWDWJISOGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)(CCO)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


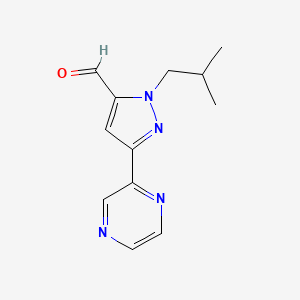

![Maprotiline Hydrochloride Imp. B (EP); Maprotiline Imp. B (EP); 3-(9,10-Ethanoanthracen-9(10H)-yl)-N-[3-(9,10-ethanoanthracen-9(10H)-yl)propyl]-N-methylpropan-1-amine Hydrochloride; Maprotiline Hydrochloride Imp. B (EP) as Hydrochloride; Maprotiline Hydrochloride Impurity B as Hydrochloride; Maprotiline Impurity B as Hydrochloride](/img/structure/B15291314.png)
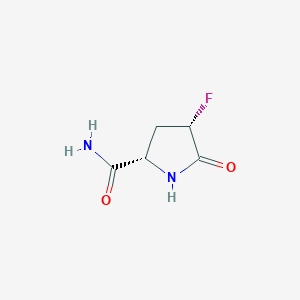
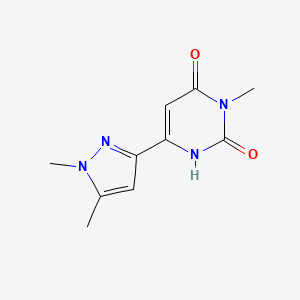
![2-[3-(5-Methylthiophen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B15291333.png)

![(Z)-2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)-N'-hydroxyacetimidamide](/img/structure/B15291344.png)
![1-Isopropyl-3-(thiophen-2-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B15291346.png)
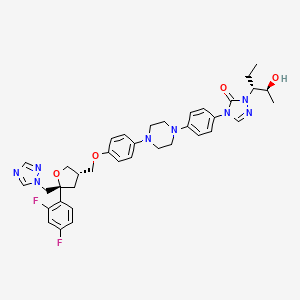
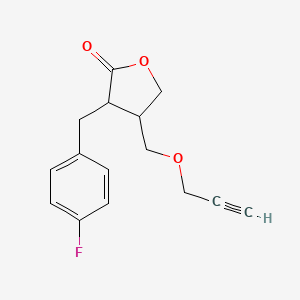
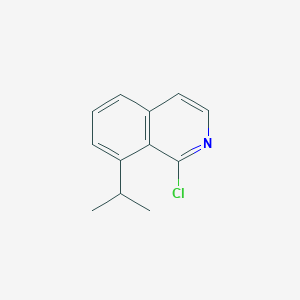
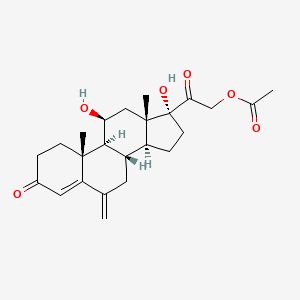
![(2R,3R,4R,5R)-2-(hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol](/img/structure/B15291377.png)
